Z36 is a novel Bcl-xL inhibitor, upregulating the expression levels of FAM134B, LC3, and Atg9, inducing autophagy along with autophagic cell death, resulting in ER stress and the unfolded protein response (UPR).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VU0364439 is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4) that potentiates glutamate responses in CHO cells expressing recombinant human mGluR4 (EC50 = 19.8 nM). VU0364439 is a positive allosteric modulator (PAM) of mGlu4 receptors (EC50 = 19.8 nM in vitro for human mGlu4).
VU0364770 is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4; EC50 = 1.1 µM in a calcium mobilization assay). It is also a positive allosteric modulator of mGluR6 (EC50 = 6.8 µM) and an antagonist of mGluR5 (IC50 = 17.9 µM). VU0364770 binds to monoamine oxidase A (MAO-A) and MAO-B (Kis = 8.5 and 7.2 µM, respectively), as well as the human norepinephrine transporter in a panel of 68 receptors, ion channels, and transporters at 10 µM. It decreases haloperidol-induced catalepsy and reduces increases in the number of premature reactions in response to a light cue, indicating improved attentional control, in a 6-hydroxydopamine (6-OHDA;) rat model of Parkinson’s disease when administered at a dose of 56.6 mg/kg. Positive allosteric modulator at mGlu4 receptors VU0364770 is a Positive allosteric modulator at mGlu4 receptors (EC50 = 290 nM in mGlu4-expressing HEK 293 cells). VU0364770 produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease.
VU0400195 is a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu(4)) with oral efficacy in an antiparkinsonian animal model.
Novel selective hERG blocker VU0405601 is a hERG agonist that increased the IC50 of dofetilide from 38.7 nM to 76.3 nM. VU0405601 protects against arrhythmias induced by hERG inhibition.
VU0410150 is a pyrrylarylsulfone containing compound and has been found to be a mGluR4-positive allosteric modulator. VU0410150 has been evaluated as a potential drug for the treatment for Parkinson’s disease.